1-{[4-(Trifluoromethoxy)phenyl]methyl}azetidin-3-ol
Overview
Description
1-(4-(Trifluoromethoxy)phenyl)methylazetidin-3-ol, also known as TPMO, is a novel synthetic molecule with highly promising potential in scientific research. TPMO is a small molecule that has a unique ability to interact with a variety of proteins, receptors, and enzymes. It has been used in a variety of research applications, including drug discovery, protein engineering, and drug delivery. TPMO has a wide range of biochemical and physiological effects, as well as advantages and limitations for lab experiments.
Scientific Research Applications
Electrochromic Devices
The trifluoromethoxy group has been used in the development of electrochromic devices. For instance, 4-(trifluoromethoxy)phenyl-containing polymers have been synthesized electrochemically and their electrochromic behaviors were characterized . The introduction of the electron-withdrawing trifluoromethoxy unit in the side chain of polydithienylpyrroles decreases the HOMO and LUMO energy levels of these polymers .
Trifluoromethoxylation Reagents
The trifluoromethoxy group has unique features that make it a novel moiety in various fields. However, the synthesis of CF3O-containing compounds has been a challenge due to indirect synthetical strategies and volatile reagents which are hard to handle . Recently, several innovative reagents have been developed to facilitate the trifluoromethoxylation reaction and make CF3O-containing compounds more accessible .
Antibacterial and Antifungal Activities
Compounds containing the trifluoromethoxy group have shown promising antibacterial and antifungal activities. For example, novel fluorinated compounds comprising of chalcones bearing trifluoromethoxy substituents have been synthesized and evaluated for their antibacterial and antifungal activity .
properties
IUPAC Name |
1-[[4-(trifluoromethoxy)phenyl]methyl]azetidin-3-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12F3NO2/c12-11(13,14)17-10-3-1-8(2-4-10)5-15-6-9(16)7-15/h1-4,9,16H,5-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KVMWMAOUHMJEHK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1CC2=CC=C(C=C2)OC(F)(F)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12F3NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-{[4-(Trifluoromethoxy)phenyl]methyl}azetidin-3-ol |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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